4-Bromo-3-chloro-2-methylbenzaldehyde: Technical Profile & Application Guide
4-Bromo-3-chloro-2-methylbenzaldehyde: Technical Profile & Application Guide
The following technical guide details the chemical properties, synthesis, and applications of 4-Bromo-3-chloro-2-methylbenzaldehyde . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal chemistry.
Executive Summary
4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural uniqueness lies in the dense functionalization pattern : a reactive aldehyde handle, a chemically distinct bromine (for selective cross-coupling), and a chloro-methyl motif that introduces specific steric and electronic constraints.
This guide explores its synthesis via regioselective bromination, its divergent reactivity profile, and its role in "scaffold hopping" for kinase inhibitors and receptor modulators.
Chemical Identity & Physical Properties[3][4][5]
| Property | Data |
| CAS Number | 1224604-13-0 |
| IUPAC Name | 4-Bromo-3-chloro-2-methylbenzaldehyde |
| Molecular Formula | C₈H₇BrClO |
| Molecular Weight | 233.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114–118 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| SMILES | CC1=C(C=O)C=CC(Br)=C1Cl |
| InChI Key | RWHAUUYYMOTLNP-UHFFFAOYSA-N |
Synthetic Pathways[6]
The synthesis of 4-Bromo-3-chloro-2-methylbenzaldehyde is governed by Electrophilic Aromatic Substitution (EAS) rules. The challenge is achieving regioselectivity on a ring with conflicting directing groups.
Primary Route: Regioselective Bromination
The most direct synthetic route involves the bromination of 3-chloro-2-methylbenzaldehyde .
-
Reagents: Molecular Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃).
-
Mechanism: The aldehyde (-CHO) is a strong meta-director (deactivating). The methyl (-CH₃) is an ortho/para-director (activating).[7] The chlorine (-Cl) is an ortho/para-director (deactivating).
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Analysis: The -CHO group directs to the 3-position (occupied) or 5-position. However, the combined directing power of the -CH₃ (directing para to itself) and the steric hindrance at the position ortho to the -Cl group favors substitution at the 4-position .
-
Experimental Protocol (Standardized)
Note: This protocol is a generalized high-yield methodology derived from standard aromatic bromination procedures.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 3-chloro-2-methylbenzaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add FeBr₃ (1.5 mmol, 15 mol%) in one portion under a nitrogen atmosphere. Cool the mixture to 0 °C.
-
Bromination: Add a solution of Bromine (Br₂) (11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 30 minutes. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting aldehyde.
-
Quench: Pour the reaction mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine (indicated by color change from red to yellow/clear).
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Synthesis Workflow Visualization
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.
Reactivity Profile & Applications
The molecule's value in drug discovery stems from its orthogonal reactivity . It possesses three distinct "handles" that can be manipulated independently.
Chemoselectivity Hierarchy
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Aldehyde (-CHO): Most reactive. Susceptible to nucleophilic addition (amines, hydrides) and oxidation/reduction.
-
Aryl Bromide (-Br): High reactivity in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Aryl Chloride (-Cl): Low reactivity. Remains intact during standard Pd-catalyzed couplings involving the bromide, allowing for sequential functionalization.
Key Transformations
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Suzuki-Miyaura Coupling: The C4-Bromine is the preferred site for oxidative addition by Pd(0). This allows the attachment of aryl or heteroaryl groups to extend the scaffold.
-
Reductive Amination: The C1-Aldehyde reacts with primary or secondary amines (using NaBH(OAc)₃) to form benzylamine derivatives, a common pharmacophore in GPCR ligands.
-
Wittig Olefination: Converts the aldehyde to a styrene derivative, useful for polymerization or further functionalization.
Divergent Synthesis Map
Figure 2: Divergent reactivity map showing selective functionalization of the aldehyde and bromide.
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute aqueous bisulfite if necessary.
References
-
PubChem. (2024).[9] Compound Summary: 4-Bromo-3-chloro-2-methylbenzaldehyde (CID 56604243).[3][4] National Library of Medicine. [Link]
Sources
- 1. 189628-37-3|5-Bromo-2-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 86265-88-5|3-Bromo-4-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1224604-13-0 | 4-Bromo-3-chloro-2-methylbenzaldehyde | Boroncore [boroncore.com]
- 6. Buy [(4-Bromo-3-chlorophenyl)methyl](methyl)aminehydrochloride [smolecule.com]
- 7. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-Bromo-3-chloro-5-methylbenzaldehyde | C8H6BrClO | CID 66570731 - PubChem [pubchem.ncbi.nlm.nih.gov]
